1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol

Chemical Identity Regioisomerism Procurement Specification

Regioisomeric ambiguity in arylaminomethyl-cyclobutanols compromises experimental reproducibility - generic sourcing risks obtaining an inactive isomer with identical molecular formula (XLogP3 2.9, tPSA 32.3 Ų). • 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (CAS 2146168-06-9) is the verified 2-chloro-4-methyl regioisomer, distinguishable from the 3-chloro-2-methyl and 5-chloro-2-methyl isomers only by substitution pattern. • Available at ≥95% purity; the secondary amine enables alkylation/acylation, and the cyclobutanol ring permits ring-opening functionalization. • Full CAS traceability ensures synthetic route fidelity and assay reproducibility across independent laboratories.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 2146168-06-9
Cat. No. B1485520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
CAS2146168-06-9
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2(CCC2)O)Cl
InChIInChI=1S/C12H16ClNO/c1-9-3-4-11(10(13)7-9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
InChIKeyJEPMVOBQJVZHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol: Chemical Identity & Procurement


The compound 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (CAS 2146168-06-9, molecular formula C12H16ClNO, molecular weight 225.71 g/mol) is a cyclobutanol derivative featuring a secondary amine linkage to a 2-chloro-4-methylphenyl ring [1]. It is listed in the PubChem database (CID 131701676) and is commercially available from several research chemical suppliers, typically at a minimum purity of 95% . The compound belongs to a class of arylaminomethyl-cyclobutanols whose structural isomerism (position of chlorine and methyl substituents on the phenyl ring) defines their individual chemical identity and potential synthetic utility [2].

Regioisomer Identity 2-Chloro-4-methyl substitution pattern; distinct from 5-chloro-2-methyl and 3-chloro-2-methyl isomers
Verification Confirm CAS 2146168-06-9 and InChIKey JEPMVOBQJVZHBL to ensure correct isomer procurement
Purity Grade Supplier-characterized purity; batch-specific QC (HPLC, NMR) available from select vendors

Positional Isomer Substitution Risks


Substituting 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol with a generic 'chloro-methylphenyl cyclobutanol' is highly inadvisable due to the existence of three regioisomeric forms (2-chloro-4-methyl, 3-chloro-2-methyl, and 5-chloro-2-methyl), each a distinct chemical entity with its own CAS number and PubChem CID [1]. While these isomers share an identical molecular formula, molecular weight, and gross computed properties such as XLogP3-AA (2.9), hydrogen bond donor/acceptor counts, and topological polar surface area [2][3], their differing substitution patterns on the aniline ring directly influence reactivity, steric hindrance, and molecular recognition in downstream synthetic or biological applications. The absence of isomer-specific structure-activity relationship (SAR) data in the public domain elevates procurement risk; selecting an unverified isomer could invalidate a synthetic route or a biological assay result. Verifiable sourcing of the specific CAS 2146168-06-9 is therefore a prerequisite for experimental reproducibility.

Regioisomeric mismatch
Three positional isomers share identical molecular formula and bulk properties, but are distinct chemical entities with unique CAS numbers. Substituting by generic name may introduce the wrong regioisomer and compromise experimental reproducibility.
Absent public SAR data
No isomer-specific structure-activity relationship data are available. An unverified isomer could invalidate synthetic routes or biological assay readouts; only the specified CAS ensures chemical identity.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Identity and CAS Uniqueness

The target compound (CAS 2146168-06-9) is the 2-chloro-4-methyl regioisomer, as confirmed by its InChIKey (JEPMVOBQJVZHBL-UHFFFAOYSA-N) [1]. The closest positional isomer, 1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, is registered as CAS 2152563-25-0 with InChIKey MPFOAKJTDBFWKB-UHFFFAOYSA-N [2]. Despite identical molecular formulas, these are legally and chemically distinct substances. No quantitative head-to-head biological or physicochemical data are publicly available.

Regioisomeric Identity
Class-level inference
CAS 2146168-06-9 / InChIKey JEPMVOBQJVZHBL-UHFFFAOYSA-N
Definitive chemical identity; separates from the 5-chloro-2-methyl isomer (CAS 2152563-25-0)
No quantitative head-to-head data available; identity from authoritative database records
Chemical Identity Regioisomerism Procurement Specification

Commercial Purity Grade Comparison

Bidepharm, a commercial supplier, lists CAS 2146168-06-9 with a standard purity of 98% and provides batch-specific QC reports including NMR, HPLC, and GC . In contrast, other vendors (e.g., CymitQuimica) list the same compound with a minimum purity specification of 95% . No purity data for the positional isomer CAS 2152563-25-0 at a comparable 98% level was identified in the searched sources.

Commercial Purity
Supporting evidence
98% (HPLC)
Higher purity with batch-specific QC reduces impurity risk in sensitive workflows
Vendor specification as of April 2026; baseline comparison to 95% minimum purity from other suppliers
Purity Quality Control Procurement

Lipophilicity: Identical Across Isomers

The computed XLogP3-AA value for 1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is 2.9 [1]. The positional isomer 1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has an identical computed XLogP3-AA of 2.9 [2]. This indicates that simple lipophilicity cannot be used as a differentiating factor for biological or formulation selection; any differential performance must arise from specific molecular recognition events influenced by the regioisomeric substitution pattern, for which no publicly available data currently exist.

Lipophilicity (XLogP3-AA)
Supporting evidence
Target: 2.9 | Isomer: 2.9 (Δ = 0)
No lipophilicity difference; regioisomeric substitution pattern is the critical selection factor
Computed property; not experimentally determined
Lipophilicity Drug-likeness Physicochemical Property

Recommended Application Scenarios


Synthetic Intermediate: 2-Chloro-4-methylaniline Motif

The compound serves as a building block in synthetic routes where the specific 2-chloro-4-methyl substitution pattern is required for subsequent transformations. The secondary amine can be alkylated or acylated, and the cyclobutanol ring can undergo ring-opening functionalization [1]. Procuring the exact regioisomer (CAS 2146168-06-9) ensures that the steric and electronic environment of the aniline nitrogen matches the design intent of the synthetic scheme.

Pharmacophore Exploration in Medicinal Chemistry

The cyclobutanol-aminomethyl-aryl scaffold has potential as a pharmacophore in medicinal chemistry programs. The 2-chloro-4-methyl substitution pattern may confer distinct binding interactions compared to other regioisomers, although direct SAR data are not publicly available. Researchers building compound libraries for target screening should document the specific CAS number to enable traceable SAR analysis [1].

Reference Standard for Regioisomeric Purity

Given the existence of multiple positional isomers with identical molecular formulas, a sample of the pure 2-chloro-4-methyl isomer (preferably at 98% purity with provided analytical spectra, as offered by select vendors ) can serve as a reference standard for HPLC or NMR method development aimed at distinguishing between the three possible regioisomers in reaction mixtures.

Application
Selection Property
Validation Focus
Synthetic Intermediate (2-Chloro-4-methylaniline motif)
Precise regioisomeric identity (CAS 2146168-06-9)
Confirm structure by NMR/HPLC versus reference data
Medicinal Chemistry Pharmacophore Exploration
Consistent 2-chloro-4-methyl substitution for SAR
Document CAS number for traceable SAR library construction
Reference Standard for Isomer Purity
High-purity material with batch-specific QC
Develop HPLC/NMR methods to resolve positional isomers
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